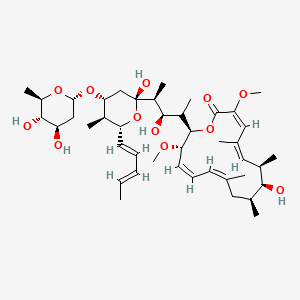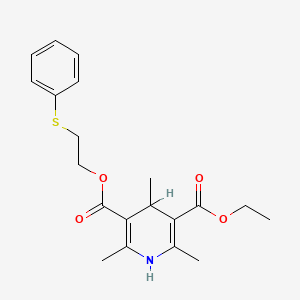
喹夫拉蓬
概述
描述
喹弗拉蓬,也称为 MK-591,是一种选择性和特异性的 5-脂氧合酶活化蛋白 (FLAP) 抑制剂。它以其诱导细胞凋亡和抑制白三烯生物合成的能力而闻名。 喹弗拉蓬在各种科学研究应用中显示出巨大潜力,特别是在免疫学和炎症领域 .
科学研究应用
喹弗拉蓬具有广泛的科学研究应用,包括:
化学: 喹弗拉蓬在 FLAP 抑制和白三烯生物合成研究中用作模型化合物。
生物学: 它用于研究细胞凋亡和炎症的机制。
医学: 喹弗拉蓬在治疗哮喘、关节炎和癌症等疾病方面具有潜在的治疗应用。
作用机制
喹弗拉蓬通过选择性抑制 5-脂氧合酶活化蛋白 (FLAP) 来发挥作用。这种抑制阻止了 5-脂氧合酶的活化,从而减少了白三烯的产生,白三烯是炎症介质。喹弗拉蓬的分子靶标包括 FLAP 和白三烯生物合成途径。 通过抑制这些靶标,喹弗拉蓬有效地减少炎症并在某些细胞类型中诱导凋亡 .
生化分析
Biochemical Properties
Quiflapon interacts with the 5-lipoxygenase-activating protein (FLAP), inhibiting its function . This interaction is highly selective and specific, with an IC50 of 1.6 nM in a FLAP binding assay . The nature of this interaction is inhibitory, resulting in a decrease in Leukotriene biosynthesis .
Cellular Effects
Quiflapon has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the activity of FLAP, which in turn reduces Leukotriene biosynthesis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quiflapon exerts its effects at the molecular level through binding interactions with FLAP . This binding inhibits the activity of FLAP, leading to a reduction in Leukotriene biosynthesis . This can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quiflapon can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Metabolic Pathways
Quiflapon is involved in the Leukotriene biosynthesis pathway . It interacts with FLAP, an enzyme involved in this pathway . The inhibition of FLAP by Quiflapon can affect metabolic flux and metabolite levels .
准备方法
合成路线和反应条件: 喹弗拉蓬的合成涉及多个步骤,从核心吲哚结构的制备开始。关键步骤包括:
吲哚核的形成: 吲哚核通过一系列涉及适当起始材料缩合的反应合成。
取代反应: 吲哚核进行取代反应以引入必要的官能团,如叔丁基硫基和喹啉基甲氧基基团。
最终组装: 最终组装涉及将取代的吲哚核与适当的侧链偶联以形成喹弗拉蓬。
工业生产方法: 喹弗拉蓬的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
分批处理: 大量的起始材料以批次处理以生产中间体化合物。
纯化: 使用结晶和色谱等技术纯化中间体化合物。
化学反应分析
反应类型: 喹弗拉蓬会发生各种化学反应,包括:
氧化: 喹弗拉蓬可以被氧化形成相应的氧化物。
还原: 还原反应可以将喹弗拉蓬转化为其还原形式。
取代: 喹弗拉蓬可以进行取代反应以引入不同的官能团。
常见试剂和条件:
氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 使用硼氢化钠和氢化铝锂等还原剂。
取代试剂: 取代反应通常涉及卤素和烷基化剂等试剂。
主要产品:
相似化合物的比较
喹弗拉蓬在其作为 FLAP 抑制剂的高选择性和效力方面是独特的。类似的化合物包括:
纤维弗拉蓬: 另一种具有类似性质但分子结构不同的 FLAP 抑制剂。
MK886: 一种具有不同作用机制的 FLAP 抑制剂。
BRP-201: 一种对白三烯生物合成具有类似抑制效果的化合物。
属性
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35ClN2O3S/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39/h6-18H,19-21H2,1-5H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOONKHCNQFYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159882 | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136668-42-3 | |
| Record name | Quiflapon [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136668423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quiflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUIFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9295C885I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Quiflapon (MK591)?
A: Quiflapon is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP) [, ]. FLAP is a crucial enzyme involved in the biosynthesis of leukotrienes, potent inflammatory mediators []. By inhibiting FLAP, Quiflapon prevents the formation of all types of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, effectively reducing inflammation [].
Q2: How does Quiflapon impact enzalutamide-resistant prostate cancer cells?
A: Research suggests that Quiflapon effectively targets and kills enzalutamide-resistant prostate cancer cells by interrupting the c-Myc oncogenic signaling pathway [, ]. This pathway is often overactive in these drug-resistant cancer cells []. Quiflapon downregulates c-Myc expression and inhibits its nuclear accumulation and DNA-binding activity, ultimately leading to apoptosis (programmed cell death) [].
Q3: Are there any preclinical studies demonstrating the efficacy of Quiflapon in cancer models?
A: Yes, preclinical studies using pancreatic cancer models have shown promising results. Quiflapon demonstrated the ability to inhibit tumor growth in mice xenografts []. Furthermore, the study highlighted that combining low doses of Quiflapon and gemcitabine synergistically enhanced cell death in pancreatic cancer cells [].
Q4: Beyond its anticancer effects, what other therapeutic potential does Quiflapon hold?
A: Quiflapon's ability to effectively block the synthesis of leukotrienes makes it a potential therapeutic agent for diseases characterized by excessive inflammation and neutrophil infiltration []. This includes conditions like psoriasis and inflammatory bowel disease [].
Q5: What are the potential advantages of Quiflapon compared to other leukotriene modifiers?
A: Unlike leukotriene receptor antagonists that target only specific types of leukotrienes, Quiflapon inhibits the formation of all leukotrienes by targeting FLAP []. This broader mechanism of action might offer a more comprehensive approach to managing inflammatory conditions []. Additionally, early clinical trials suggest that Quiflapon exhibits minimal adverse effects compared to some other leukotriene modifiers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

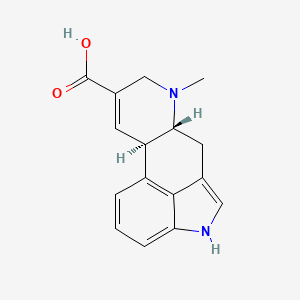
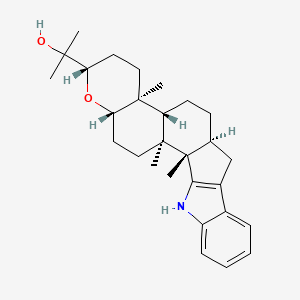
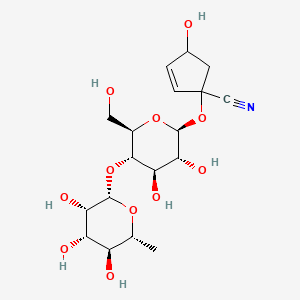
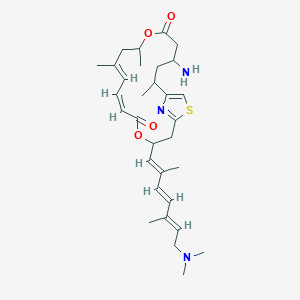
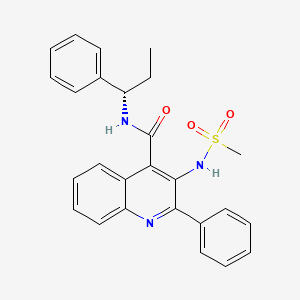
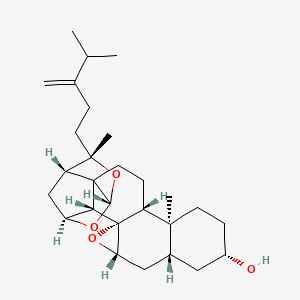
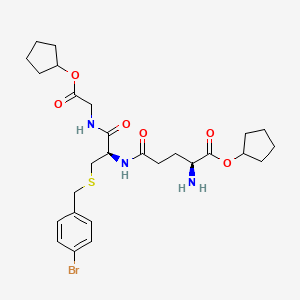
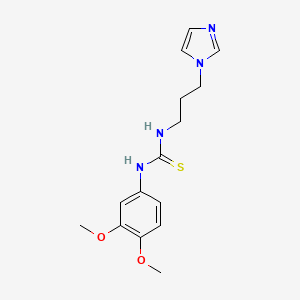
![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
![3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide](/img/structure/B1678574.png)
![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)
